molecular formula C8H7Cl3O B1630943 (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol CAS No. 126534-31-4

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Cat. No. B1630943
CAS RN: 126534-31-4
M. Wt: 225.5 g/mol
InChI Key: XHEPANNURIQWRM-MRVPVSSYSA-N
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Description

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chemical compound with the molecular formula C8H7Cl3O and a molecular weight of 225.5 . It is used as a building block in synthetic organic chemistry, such as in the asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers .


Molecular Structure Analysis

The molecular structure of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol consists of a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a white to light yellow solid with a melting point of 62 °C and a predicted boiling point of 323.3±37.0 °C. It has a predicted density of 1.447±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Novel Pyrimidine Compounds

The compound can be used in the synthesis of novel pyrimidine compounds such as Ethyl-4-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate (DCPC). These pyrimidine-based derivatives are known for their applications in medicinal chemistry .

Antioxidant Agent

The synthesized pyrimidine compound DCPC has been found to exhibit significant antioxidant activity. It has been probed using various assays and shown to have a significant radical scavenging potential .

Medicinal Chemistry

Pyrimidine-based derivatives, including those synthesized using this compound, have fascinating applications in medicinal chemistry. They exhibit pharmacological applications such as antibacterial, anti-depressant, anti-platelet, anti-hypersensitive, and anti-inflammatory properties .

Degradation of 2,4-Dichlorophenol

The compound can be used in the efficient degradation of 2,4-dichlorophenyl in water through sequential electrocatalytic reduction and oxidation processes .

Environmental Science and Pollution Research

The compound plays a role in environmental science and pollution research, particularly in the degradation of pollutants such as 2,4-dichlorophenol in water bodies .

Synthesis of Other Chemical Compounds

The compound can also be used in the synthesis of other chemical compounds. For example, it is related to 2,2,2-Trichloro-1-(2,4-dichlorophenyl)ethanol, which has its own set of applications .

Safety and Hazards

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is harmful if swallowed and causes skin and eye irritation. It should be handled with protective gloves, clothing, and eye/face protection. If swallowed or if skin or eye irritation occurs, medical advice should be sought .

Future Directions

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a building block used in synthetic organic chemistry, particularly in the asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers . Its future directions could involve further exploration of its potential uses in the synthesis of other organic compounds.

properties

IUPAC Name

(1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEPANNURIQWRM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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